molecular formula C35H46F3N3O10 B12410416 DBCO-PEG6-amine (TFA)

DBCO-PEG6-amine (TFA)

Cat. No.: B12410416
M. Wt: 725.7 g/mol
InChI Key: VYHJMBBYMQFESP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-PEG6-amine (TFA) is synthesized through a series of chemical reactions involving the attachment of a dibenzocyclooctyne (DBCO) group to a polyethylene glycol (PEG) chain, which is then functionalized with an amine group. The synthesis typically involves the following steps:

    Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a reactive group.

    Attachment of DBCO Group: The activated PEG chain is then reacted with a dibenzocyclooctyne derivative to attach the DBCO group.

    Functionalization with Amine Group:

Industrial Production Methods

The industrial production of DBCO-PEG6-amine (TFA) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in large batches and purified using techniques such as recrystallization and chromatography .

Scientific Research Applications

Chemical Biology Applications

1.1 Bioorthogonal Click Chemistry

DBCO-PEG6-amine is widely used for bioorthogonal labeling due to its efficient reaction with azide groups. This allows for the selective conjugation of biomolecules without interfering with native biological processes.

Case Study: Site-Specific Labeling

  • Objective : To label proteins for studying cellular interactions.
  • Method : Azide-functionalized proteins were reacted with DBCO-PEG6-amine to attach fluorescent dyes.
  • Outcome : Successful labeling enabled real-time tracking of protein interactions in living cells, demonstrating the utility of DBCO-PEG6-amine in understanding cellular dynamics.

Drug Delivery Systems

2.1 Targeted Drug Delivery

The incorporation of DBCO-PEG6-amine in drug delivery systems enhances specificity and reduces off-target effects by allowing therapeutic agents to be conjugated to targeting ligands.

Case Study: Antibody-Drug Conjugates

  • Objective : To improve the delivery of chemotherapeutic agents to cancer cells.
  • Method : DBCO-PEG6-amine was used to link cytotoxic drugs to antibodies targeting specific cancer cell antigens.
  • Outcome : Enhanced therapeutic efficacy was observed with reduced systemic toxicity, highlighting the potential of DBCO-PEG6-amine in targeted therapies.

Imaging Applications

3.1 Cellular Imaging

DBCO-PEG6-amine facilitates the attachment of imaging agents to biomolecules, aiding in the visualization of cellular processes.

Case Study: Fluorescent Imaging

  • Objective : To visualize cell membrane dynamics.
  • Method : Cells were treated with DBCO-PEG6-amine conjugated to a fluorescent probe.
  • Outcome : High-resolution images revealed dynamic changes in membrane composition during cell signaling events.

Material Science Applications

4.1 Surface Modification

The ability of DBCO-PEG6-amine to modify surfaces is crucial for developing new materials with tailored properties.

ApplicationDescriptionBenefits
Nanoparticle CoatingFunctionalizing nanoparticles for drug delivery or imagingImproved biocompatibility
Polymer SynthesisIncorporating DBCO-PEG6-amine into polymer matricesEnhanced solubility

Protein Engineering

DBCO-PEG6-amine is also utilized in protein engineering to create stable conjugates for studying protein function and structure.

Case Study: Protein Conjugation

  • Objective : To investigate protein interactions.
  • Method : Proteins were modified using DBCO-PEG6-amine for subsequent binding assays.
  • Outcome : The stability and functionality of the proteins were preserved, enabling detailed interaction studies.

Biological Activity

DBCO-PEG6-amine (TFA) is a bioorthogonal compound widely used in bioconjugation applications, particularly in the development of targeted therapies and drug delivery systems. Its unique structure enables specific reactions with azide-containing biomolecules, facilitating the formation of stable covalent bonds. This article explores the biological activity of DBCO-PEG6-amine (TFA), focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

DBCO-PEG6-amine (TFA) consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain with an amine functional group. The TFA (trifluoroacetic acid) salt form enhances solubility and stability.

Key Features:

  • Molecular Formula : C14_{14}H22_{22}F3_3N2_2O4_{4}
  • Molecular Weight : 336.34 g/mol
  • Solubility : Soluble in DMSO and water at physiological pH

DBCO-PEG6-amine (TFA) operates through bioorthogonal reactions, primarily the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with natural cellular processes. The DBCO moiety reacts with azides under physiological conditions, making it suitable for in vivo applications.

Reaction Scheme:

  • Formation of a Covalent Bond : The DBCO reacts with azide groups to form a stable triazole linkage.
  • Selectivity : The reaction occurs selectively in the presence of other functional groups, minimizing off-target effects.

In Vitro Studies

DBCO-PEG6-amine (TFA) has demonstrated significant biological activity in various assays:

  • Cellular Uptake : Studies indicate efficient cellular uptake in mammalian cells, facilitating the delivery of conjugated therapeutic agents.
  • Inhibition Studies : Inhibition assays using DBCO derivatives showed effective modulation of target proteins, such as aminoacyl-tRNA synthetases (AaT), leading to reduced enzymatic activity by over 99% in specific mutants .

In Vivo Applications

The compound has been employed in animal models for targeted drug delivery and imaging:

  • Targeted Therapy : Conjugation with therapeutic agents has shown promise in selectively targeting cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity.
  • Imaging Applications : DBCO-PEG6-amine can be used to label biomolecules for imaging studies, allowing visualization of specific cellular processes.

Case Study 1: Targeting Cancer Cells

A study investigated the use of DBCO-PEG6-amine conjugated to a cytotoxic agent for targeted therapy in cancer models. The results indicated that conjugated drugs exhibited enhanced cytotoxicity against cancer cells compared to free drugs, demonstrating the potential for improved therapeutic outcomes.

Case Study 2: Protein Labeling

In another study, researchers utilized DBCO-PEG6-amine for labeling proteins within live cells. The bioorthogonal labeling allowed for real-time tracking of protein dynamics without disrupting cellular functions .

Table 1: Comparison of Biological Activities

Activity TypeObservationsReference
Cellular UptakeHigh efficiency in mammalian cells
Inhibition Assays>99% inhibition in AaT mutants
Targeted DeliveryEnhanced efficacy in cancer models

Table 2: Stability and Storage Conditions

ConditionStability Duration
-20°CLong-term storage
4°C in DMSO2 weeks
-80°C in DMSO6 months

Properties

Molecular Formula

C35H46F3N3O10

Molecular Weight

725.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H45N3O8.C2HF3O2/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36;3-2(4,5)1(6)7/h1-8H,11-27,34H2,(H,35,37);(H,6,7)

InChI Key

VYHJMBBYMQFESP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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